molecular formula C8H8N4O2S B2417526 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid CAS No. 890014-00-3

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid

Cat. No.: B2417526
CAS No.: 890014-00-3
M. Wt: 224.24
InChI Key: HOVUWDAGRJBGFT-UHFFFAOYSA-N
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Description

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyridazine core, which is known for its biological activity, making it a promising candidate for drug development and other scientific research.

Properties

IUPAC Name

2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVUWDAGRJBGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid typically involves the reaction of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

Scientific Research Applications

The applications of 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound is being investigated for its potential as an antimicrobial agent. Studies have demonstrated that related triazole compounds can inhibit bacterial growth and show activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The anti-inflammatory properties of similar compounds have been explored extensively. The mechanism often involves the modulation of inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases .

Biological Research

  • Enzyme Inhibition : this compound has potential applications as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes or obesity.
  • Receptor Modulation : The compound may act as a modulator for certain receptors in the body. This property is crucial for developing drugs targeting neurological disorders where receptor activity is altered.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityThe compound exhibited IC50 values in the micromolar range against breast cancer cell lines, demonstrating potential for further development as an anticancer agent .
Study 2Antimicrobial TestingIn vitro tests showed significant inhibition of bacterial growth at concentrations of 50 µg/mL, supporting its use in treating infections .
Study 3Anti-inflammatory MechanismIn animal models, administration resulted in reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core allows it to bind to the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .

Biological Activity

The compound 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8H8N4SC_8H_8N_4S, with a molecular weight of 196.24 g/mol. The structure includes a triazolo-pyridazine moiety linked to a thioacetic acid group, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC8H8N4SC_8H_8N_4S
Molecular Weight196.24 g/mol
Melting PointNot available
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the triazolo-pyridazine core through cyclization reactions.
  • Introduction of the thio group via nucleophilic substitution.
  • Acetic acid derivatization to yield the final product.

These reactions require careful optimization to achieve high yields and purity.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, such as enzymes and receptors. The presence of the thio group enhances its ability to form covalent bonds with target proteins, potentially leading to inhibition or modulation of their activity.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar compounds featuring triazolo and pyridazine structures. For instance, derivatives have shown promising results in inhibiting proliferation in various cancer cell lines:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 0.33 μM against prostate cancer cells (PC-3), indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Compounds with similar structural features have also been assessed for antimicrobial efficacy. For example:

  • Mycobacterium tuberculosis : Certain derivatives demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential for further development as antitubercular agents .

Study 1: Antiproliferative Effects

A study focused on the antiproliferative effects of related triazolo compounds showed that those containing sulfur atoms significantly inhibited tumor growth in vitro. The study utilized various cancer cell lines (lung, breast, colon) and highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Enzyme Inhibition

Another research effort investigated the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by similar triazolo derivatives. The findings indicated that specific modifications led to enhanced inhibitory activity, making these compounds candidates for antiangiogenic therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid, and how is structural confirmation achieved?

  • Answer : The compound is synthesized via nucleophilic substitution, where the thiol group of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine reacts with monochloroacetic acid in an alkaline medium. Optimization involves controlling reaction temperature (80–100°C) and molar ratios (equimolar or slight excess of reagents). Structural confirmation relies on elemental analysis (C, H, N content), IR spectroscopy (to identify thioether S–C and carboxylic acid O–H stretches), and chromatographic purity validation (HPLC/TLC with ≥97% purity thresholds) .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized for preclinical studies?

  • Answer : Key steps include:

  • Solubility profiling : Tested in polar (water, DMSO) and non-polar solvents (ethyl acetate) under varying pH conditions.
  • Thermal stability : Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp 139–140°C analogs in thiazole derivatives ).
  • Hygroscopicity : Assessed via dynamic vapor sorption (DVS) to determine moisture absorption in storage.

Q. What in vitro assays are used for preliminary antimicrobial activity screening?

  • Answer : Standard protocols include agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values compared to controls like ciprofloxacin. Fungal activity is tested against C. albicans using similar methods. Activity is linked to substituent effects (e.g., methoxy groups enhance potency ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structurally similar triazolo-pyridazine derivatives?

  • Answer : Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Vary substituents (e.g., methyl, methoxy, hydroxy groups) at the triazole or pyridazine rings and compare bioactivity .
  • Data normalization : Account for differences in assay conditions (e.g., pH, inoculum size) by retesting compounds under standardized protocols .
  • Computational modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies optimize the synthetic yield of this compound derivatives?

  • Answer : Critical factors include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Purification techniques : Employ column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .
  • Reaction monitoring : Use LC-MS to track intermediates and optimize reaction termination points.

Q. What methodologies are recommended for assessing metabolic stability and toxicity in early-stage drug development?

  • Answer :

  • Metabolic stability : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .
  • Toxicity screening : Use in vitro assays like MTT for cytotoxicity in HEK-293 cells and Ames test for mutagenicity. Correlate results with logP values to assess membrane permeability risks .

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